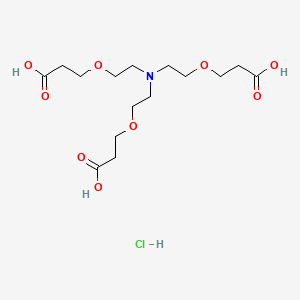
1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene is an organic compound with a complex structure, featuring a bromine atom, a cyclohexylmethoxy group, a fluorine atom, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene typically involves multiple steps:
Cyclohexylmethoxylation: The cyclohexylmethoxy group can be introduced via a Williamson ether synthesis, where a cyclohexylmethanol reacts with a suitable halide in the presence of a base like sodium hydride.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nitration: The nitro group is typically introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Oxidation: The cyclohexylmethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products
Amination: 1-Amino-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene.
Reduction: 1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-aminobenzene.
Oxidation: 1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: May be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: Utilized in the study of biochemical pathways and interactions due to its functional groups.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the bromine atom can participate in halogen bonding, influencing molecular recognition processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methoxy-3-fluoro-5-nitrobenzene: Lacks the cyclohexyl group, potentially altering its physical and chemical properties.
1-Bromo-2-cyclohexylmethoxy-3-chloro-5-nitrobenzene: Substitutes fluorine with chlorine, affecting reactivity and biological activity.
1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-aminobenzene: Reduction product with different biological and chemical properties.
Uniqueness
1-Bromo-2-cyclohexylmethoxy-3-fluoro-5-nitro-benzene is unique due to the combination of its substituents, which confer specific reactivity and potential applications. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (cyclohexylmethoxy) groups creates a versatile compound for various synthetic and research purposes.
Propiedades
IUPAC Name |
1-bromo-2-(cyclohexylmethoxy)-3-fluoro-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO3/c14-11-6-10(16(17)18)7-12(15)13(11)19-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDQRFRSYAWNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8127044.png)


![[1-(4-Bromo-3-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8127060.png)


![N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-propionamide](/img/structure/B8127089.png)


